An In-Depth Technical Guide to the Synthesis of 2,4-Dichloro-5-fluoro-3-nitrobenzoic Acid
An In-Depth Technical Guide to the Synthesis of 2,4-Dichloro-5-fluoro-3-nitrobenzoic Acid
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic route to 2,4-dichloro-5-fluoro-3-nitrobenzoic acid, a key intermediate in the development of various pharmaceuticals.[1] This document is intended for researchers, scientists, and professionals in drug development, offering not only a step-by-step experimental protocol but also a detailed explanation of the chemical principles and safety considerations that underpin the synthesis. The presented methodology focuses on a two-step process, commencing with the Friedel-Crafts acylation of 2,4-dichlorofluorobenzene to yield 2,4-dichloro-5-fluoroacetophenone, followed by a one-pot nitration and oxidation to afford the target molecule. This approach has been selected for its efficiency and scalability, as evidenced in the patent literature.
Introduction: The Significance of 2,4-Dichloro-5-fluoro-3-nitrobenzoic Acid
2,4-Dichloro-5-fluoro-3-nitrobenzoic acid (CAS No. 106809-14-7) is a highly functionalized aromatic compound that serves as a critical building block in medicinal chemistry. Its polysubstituted benzene ring, featuring chloro, fluoro, and nitro groups, provides multiple reaction sites for the construction of complex molecular architectures. This versatility has made it an invaluable precursor in the synthesis of a range of therapeutic agents. The strategic placement of the substituents influences the electronic properties and reactivity of the molecule, allowing for selective chemical transformations.
Strategic Approach to Synthesis
The synthesis of 2,4-dichloro-5-fluoro-3-nitrobenzoic acid is best approached in a two-stage process. This strategy ensures a high degree of control over the introduction of the various functional groups onto the benzene ring.
Overall Synthetic Scheme:
Caption: Overall synthetic route to 2,4-dichloro-5-fluoro-3-nitrobenzoic acid.
This guide will first detail the synthesis of the key intermediate, 2,4-dichloro-5-fluoroacetophenone, via a Friedel-Crafts acylation. Subsequently, a comprehensive protocol for the one-pot nitration and oxidation of this intermediate to the final product will be presented.
Experimental Protocols
Step 1: Synthesis of 2,4-Dichloro-5-fluoroacetophenone
The introduction of the acetyl group is achieved through a classic Friedel-Crafts acylation reaction. This electrophilic aromatic substitution reaction utilizes a Lewis acid catalyst, typically aluminum chloride, to generate a potent acylium ion electrophile.
Reaction:
Caption: Friedel-Crafts acylation of 2,4-dichlorofluorobenzene.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,4-Dichlorofluorobenzene | 165.00 | 165.0 g | 1.0 |
| Acetyl Chloride | 78.50 | 94.2 g (85.3 mL) | 1.2 |
| Anhydrous Aluminum Chloride | 133.34 | 199.5 g | 1.5 |
| Dichloromethane (anhydrous) | - | 500 mL | - |
| Hydrochloric Acid (conc.) | - | As needed | - |
| Water | - | As needed | - |
| Anhydrous Magnesium Sulfate | - | As needed | - |
Protocol:
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Reaction Setup: A 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas to a scrubber) is assembled. All glassware must be thoroughly dried to prevent deactivation of the aluminum chloride catalyst.
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Charging the Reactor: The flask is charged with anhydrous aluminum chloride (199.5 g, 1.5 mol) and anhydrous dichloromethane (300 mL). The mixture is stirred to form a slurry.
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Addition of Reactants: A solution of 2,4-dichlorofluorobenzene (165.0 g, 1.0 mol) in anhydrous dichloromethane (100 mL) is prepared and added to the dropping funnel. The acetyl chloride (94.2 g, 1.2 mol) is then added to the dropping funnel.
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Reaction Execution: The reaction flask is cooled in an ice-water bath. The solution of 2,4-dichlorofluorobenzene and acetyl chloride is added dropwise to the stirred aluminum chloride slurry over a period of 1-2 hours, maintaining the internal temperature between 5-10 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.
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Work-up: The reaction mixture is slowly and carefully poured onto crushed ice (approximately 1 kg) with vigorous stirring. An additional 200 mL of dichloromethane is used to rinse the reaction flask and is added to the ice mixture. Concentrated hydrochloric acid is added cautiously until the aqueous layer is acidic to litmus paper to dissolve any remaining aluminum salts. The layers are separated using a separatory funnel. The aqueous layer is extracted with dichloromethane (2 x 100 mL).
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Purification: The combined organic layers are washed with water (2 x 200 mL), saturated sodium bicarbonate solution (2 x 200 mL), and brine (1 x 200 mL). The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 2,4-dichloro-5-fluoroacetophenone. Further purification can be achieved by vacuum distillation.[2]
Step 2: One-Pot Synthesis of 2,4-Dichloro-5-fluoro-3-nitrobenzoic Acid
This innovative one-pot procedure combines the nitration of the aromatic ring and the oxidation of the acetyl group to a carboxylic acid. This approach is highly efficient, reducing the number of synthetic steps and improving the overall yield.[1]
Reaction:
Caption: One-pot nitration and oxidation of 2,4-dichloro-5-fluoroacetophenone.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,4-Dichloro-5-fluoroacetophenone | 209.03 | 209.0 g | 1.0 |
| Fuming Nitric Acid (>90%) | - | 378 g (252 mL) | ~6.0 |
| Concentrated Sulfuric Acid (98%) | - | 647 g (352 mL) | ~6.6 |
| Ice | - | As needed | - |
| Water | - | As needed | - |
Protocol:
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Preparation of the Nitrating Mixture: In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, concentrated sulfuric acid (647 g, 6.6 mol) is cooled to 0-5 °C in an ice-salt bath. Fuming nitric acid (378 g, ~6.0 mol) is then added slowly via the dropping funnel, ensuring the temperature does not exceed 10 °C.
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Addition of the Substrate: 2,4-Dichloro-5-fluoroacetophenone (209.0 g, 1.0 mol) is added portion-wise to the cold, stirred nitrating mixture over a period of 1-2 hours. The temperature must be carefully maintained between 0-5 °C during the addition.
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Reaction Progression: After the addition is complete, the reaction mixture is stirred at 0-5 °C for an additional hour. The temperature is then slowly raised to 50-60 °C and maintained for 4-6 hours. The progress of the reaction should be monitored by a suitable analytical technique such as TLC or HPLC.
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Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature and then poured slowly and cautiously onto a large volume of crushed ice (approximately 2-3 kg) with vigorous stirring. The precipitated solid is collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral to litmus paper.
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Purification: The crude product is purified by recrystallization. A suitable solvent system for recrystallization is an ethanol-water mixture. The crude solid is dissolved in a minimal amount of hot ethanol, and water is added dropwise until the solution becomes turbid. The solution is then allowed to cool slowly to room temperature and then in an ice bath to effect crystallization. The purified crystals are collected by filtration, washed with a small amount of cold ethanol-water, and dried under vacuum.
Characterization of the Final Product
Physical Properties:
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Appearance: Off-white to pale yellow solid
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Melting Point: 193-197 °C[3]
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Molecular Formula: C₇H₂Cl₂FNO₄
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Molecular Weight: 254.00 g/mol [3]
Spectroscopic Data (Expected):
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¹H NMR (DMSO-d₆, 400 MHz): δ ~8.0-8.2 (s, 1H, Ar-H), ~14.0 (br s, 1H, COOH).
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¹³C NMR (DMSO-d₆, 100 MHz): Chemical shifts for the aromatic carbons and the carboxyl carbon are expected in the regions of δ 110-160 and δ 165-170, respectively. Specific shifts will be influenced by the electron-withdrawing and donating effects of the substituents.
Safety Considerations
The synthesis of 2,4-dichloro-5-fluoro-3-nitrobenzoic acid involves the use of hazardous and corrosive reagents. It is imperative that all procedures are conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) is worn at all times.
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Nitrating Agents: Concentrated nitric acid, fuming nitric acid, and concentrated sulfuric acid are extremely corrosive and potent oxidizing agents. They can cause severe burns upon contact with skin and eyes. Inhalation of their fumes can lead to respiratory damage. Always handle these acids with extreme care, using acid-resistant gloves, safety goggles, and a face shield.
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Friedel-Crafts Reaction: Aluminum chloride is a water-reactive Lewis acid that can release HCl gas upon contact with moisture. The reaction itself is exothermic and produces HCl gas, which must be properly vented.
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Work-up Procedures: The quenching of the reaction mixtures with ice and water is highly exothermic and can cause splashing. This should be done slowly and with efficient stirring.
Conclusion
The synthetic route detailed in this guide provides a reliable and efficient method for the preparation of 2,4-dichloro-5-fluoro-3-nitrobenzoic acid. By employing a two-step strategy culminating in a one-pot nitration and oxidation, this protocol offers a practical approach for obtaining this valuable pharmaceutical intermediate. Adherence to the experimental details and safety precautions outlined is crucial for the successful and safe execution of this synthesis.
References
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WIPO Patentscope. (WO/2010/058421) A PROCESS FOR SYNTHESIS OF 2, 4-DICHLORO-5- FLUOROACETOPHENONE (DCFA). Available from: [Link]
- Google Patents. (CN103304422B) Synthesis method for 2,4-dichloro-3-nitro-5-fluorobenzoic acid.
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Truman State University. The Oxidation of Acetophenone to Produce Benzoic Acid. Available from: [Link]
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WIPO Patentscope. (WO/2010/058421) A PROCESS FOR SYNTHESIS OF 2, 4-DICHLORO-5- FLUOROACETOPHENONE (DCFA). Available from: [Link]
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- Google Patents. (US20140256983A1) Method of oxidation using nitric acid.
- Google Patents. (WO2010058421A2) A process for synthesis of 2, 4-dichloro-5- fluoroacetophenone (dcfa).
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University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]
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ResearchGate. Calculated and experimental 13 C NMR chemical shifts. Available from: [Link]
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NMR Chemical Shifts. Available from: [Link]
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WebAssign. Experiment 4 - Oxidation of Acetophenone. Available from: [Link]
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Mol-Instincts. 2,4-DICHLORO-5-FLUORO-3-NITROBENZOIC ACID | CAS 106809-14-7. Available from: [Link]
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Journal of the Chemical Society, Perkin Transactions 2. Mechanism of nitric acid oxidation of acetophenone to dibenzoylfurazan 2-oxide, benzoic acid, and benzoylformic acid. Available from: [Link]
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ResearchGate. Continuous flow oxidation of 2,4-dichloro-5-fluoroacetophenone. Available from: [Link]
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The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. Available from: [Link]
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Semantic Scholar. A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid. Available from: [Link]
- Google Patents. (KR910008936B1) Method for preparing 2,4-dichloro-5-fluoro-benzoic acid.
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Chegg. Label the peaks for the 1H NMR and 13C NMR spectra for 3-nitrobenzoic acid. Available from: [Link]
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MDPI. Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. Available from: [Link]
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